molecular formula C21H16BrNO2 B13977934 4,5-Bis(benzyloxy)-2-bromobenzonitrile CAS No. 1187172-71-9

4,5-Bis(benzyloxy)-2-bromobenzonitrile

Cat. No.: B13977934
CAS No.: 1187172-71-9
M. Wt: 394.3 g/mol
InChI Key: WAFOJCKLZIUULB-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-2-bromobenzonitrile: is an organic compound with a complex structure that includes benzyloxy groups and a bromobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-bromobenzonitrile typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(benzyloxy)-2-bromobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

Chemistry: 4,5-Bis(benzyloxy)-2-bromobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of benzyloxy and bromobenzonitrile groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex compounds.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzyloxy)-2-bromobenzonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the bromobenzonitrile core can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

  • 4,5-Bis(benzyloxy)-2-nitrophenylacetonitrile
  • 4,5-Bis(benzyloxy)-6-benzyloxymethyl-2-phenyl-2-oxo-2λ5-[1,2]oxaphosphinane
  • 4,5-Bis(benzyloxy)-2-(trimethylsilyl)phenyl nonaflate

Comparison: Compared to similar compounds, 4,5-Bis(benzyloxy)-2-bromobenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The benzyloxy groups also provide additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

2-bromo-4,5-bis(phenylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-12H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFOJCKLZIUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677575
Record name 4,5-Bis(benzyloxy)-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-71-9
Record name 4,5-Bis(benzyloxy)-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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